molecular formula C28H30F3N7O3 B605968 Nvp-bbt594 CAS No. 882405-89-2

Nvp-bbt594

货号 B605968
CAS 编号: 882405-89-2
分子量: 569.59
InChI 键: VQLNKQZLPGLOSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nvp-bbt594, also known as BBT594, is a potent receptor tyrosine kinase RET inhibitor . It is used for cancer treatment .


Molecular Structure Analysis

The molecular structure of Nvp-bbt594 is characterized by a dihydroindole . The IUPAC name for Nvp-bbt594 is 5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide .


Physical And Chemical Properties Analysis

Nvp-bbt594 has a molecular weight of 569.58 . It has 9 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 rotatable bonds . Its topological polar surface area is 102.93 .

Relevant Papers Several papers have been published on Nvp-bbt594. For example, one study found that Nvp-bbt594 shows the highest suppression of GDNF-induced RET signaling . Another study found that Nvp-bbt594 stabilizes the inactive conformation of JAK2, which results in an unphosphorylated activation loop likely achieving a stronger inhibition .

科学研究应用

Myeloproliferative Neoplasms (MPNs)

NVP-BBT594 has been studied for its potential in treating MPNs, which are characterized by the excessive proliferation of blood cells due to dysregulation of the JAK-STAT signaling pathway. The compound acts as a type II JAK2 inhibitor, stabilizing the inactive conformation of JAK2 and preventing phosphorylation of the activation loop . This mechanism is particularly significant in the context of MPNs, where the JAK2 V617F mutation is highly prevalent.

Acute Lymphoblastic Leukemia (ALL)

In B-cell ALL with CRLF2 rearrangements, mutations in JAK2 exon 16 are common. NVP-BBT594 has shown efficacy in inhibiting JAK2 signaling in this context, providing a therapeutic avenue for treating ALL patients with constitutive JAK2 signaling .

Structural Analysis of JAK2

NVP-BBT594’s role extends to the structural analysis of JAK2, aiding in the understanding of the kinase’s conformation and its implications for drug design. The inhibitor’s ability to bind to the inactive state of JAK2 offers insights into the structural features regulating both normal and mutant forms of the kinase .

Breast Cancer

The compound has been evaluated for its effectiveness in breast cancer, particularly estrogen receptor-positive (ER+) breast cancers. Studies have investigated the efficacy of NVP-BBT594 in combination with aromatase inhibitors, exploring its potential to overcome resistance to endocrine therapy .

Advanced Solid Tumors

NVP-BBT594 has been explored in clinical trials for its application in treating advanced solid tumors. Its inhibition of JAK2 signaling is crucial for tumor growth and survival, making it a promising candidate for targeted cancer therapy .

Autoimmune Diseases

Given its role in cytokine receptor signaling, NVP-BBT594 may also have applications in treating autoimmune diseases. By inhibiting JAK2, the compound could potentially modulate immune responses and provide relief from autoimmune pathology .

Drug Development and Design

Lastly, NVP-BBT594 contributes to the broader field of drug development and design. Its unique binding properties and inhibition mechanism serve as a model for developing more specific and versatile kinase inhibitors, which can be tailored to target various diseases with greater precision .

属性

IUPAC Name

5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLNKQZLPGLOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-bbt594

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-bbt594
Reactant of Route 2
Reactant of Route 2
Nvp-bbt594
Reactant of Route 3
Reactant of Route 3
Nvp-bbt594
Reactant of Route 4
Reactant of Route 4
Nvp-bbt594
Reactant of Route 5
Reactant of Route 5
Nvp-bbt594
Reactant of Route 6
Reactant of Route 6
Nvp-bbt594

Q & A

Q1: What is NVP-BBT594 and how does it work?

A1: NVP-BBT594 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2). [, , , , , ] Unlike type I JAK2 inhibitors, which bind to the active conformation of the kinase, NVP-BBT594 targets the inactive conformation. [, , , ] This unique mechanism of action enables it to overcome resistance conferred by JAK2 heterodimerization, a mechanism by which type I inhibitors lose efficacy. [, , ] NVP-BBT594 effectively inhibits JAK/STAT signaling, a pathway often dysregulated in certain cancers like B-cell acute lymphoblastic leukemia (B-ALL). [, , , ]

Q2: Which cancers show sensitivity to NVP-BBT594?

A2: Research has primarily focused on NVP-BBT594's efficacy against hematological malignancies, specifically B-ALL subtypes characterized by CRLF2 rearrangements or JAK2 mutations. [, , , ] Preclinical studies demonstrate its effectiveness in inhibiting the growth of both CRLF2-rearranged and JAK2 mutation-positive B-ALL cells in vitro and in vivo. [, , , ] Additionally, NVP-BBT594 shows promise in estrogen receptor-positive (ER+) breast cancer models where GDNF-RET signaling contributes to resistance to aromatase inhibitors. [, ]

Q3: How does the efficacy of NVP-BBT594 compare to type I JAK2 inhibitors?

A3: NVP-BBT594 demonstrates superior efficacy compared to type I JAK2 inhibitors in certain contexts. In B-ALL cell lines with specific JAK2 mutations, like R683G, NVP-BBT594 exhibits increased potency and effectively inhibits JAK2 and STAT5 phosphorylation, unlike some type I inhibitors. [, ] Additionally, it effectively inhibits the growth of B-ALL cells harboring the JAK2 Y931C mutation, which confers resistance to several type I inhibitors. [, ]

Q4: Are there any resistance mechanisms to NVP-BBT594?

A4: Yes, a mutation in JAK2, L884P, has been identified as a mechanism of resistance specific to NVP-BBT594 in the context of CRLF2/JAK2 R683G B-ALL. [] This mutation is suggested to alter the binding pocket for type II inhibitors, rendering them ineffective. [] Interestingly, this mutation does not confer resistance to type I JAK2 inhibitors. []

Q5: Are there any potential strategies to improve the efficacy of NVP-BBT594?

A5: Research suggests combining NVP-BBT594 with other targeted therapies, such as mTOR inhibitors, could enhance its anti-leukemic effects. [, ] Preclinical data indicate that combining NVP-BBT594 with the mTOR kinase inhibitor AZD2014 induces synergistic cell death in JAK2-driven Ph-like ALL cells. [, ] Furthermore, combining NVP-BBT594 with dexamethasone, a chemotherapy agent, demonstrated significantly prolonged survival compared to monotherapy in a murine B-ALL model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。